molecular formula C15H12F3NO4 B5798867 1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene

1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene

Cat. No. B5798867
M. Wt: 327.25 g/mol
InChI Key: PLVSEQLRCZTDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene, commonly known as EFNB, is a synthetic compound used in various scientific research applications. It belongs to the class of nitrobenzenes, which are widely used in the pharmaceutical and chemical industries. EFNB is a yellow crystalline solid that is insoluble in water and soluble in organic solvents.

Mechanism of Action

The mechanism of action of EFNB is based on its ability to react with NO to form a fluorescent product. NO is a free radical that can diffuse across cell membranes and interact with various biomolecules, such as proteins, lipids, and DNA. The reaction of NO with EFNB results in the formation of a nitroso derivative, which is highly fluorescent. The fluorescence intensity of EFNB is proportional to the concentration of NO in the sample. Therefore, EFNB can be used as a quantitative tool for the detection of NO in living cells.
Biochemical and Physiological Effects:
EFNB has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes. However, the nitrobenzene moiety of EFNB is known to have potential toxic effects on living organisms, such as mutagenicity, carcinogenicity, and neurotoxicity. Therefore, caution should be exercised when handling EFNB in the laboratory.

Advantages and Limitations for Lab Experiments

EFNB has several advantages for lab experiments, such as its high selectivity and sensitivity for the detection of NO. It can be used in living cells without interfering with their normal physiological functions. EFNB is also relatively easy to synthesize and purify, making it readily available for research purposes. However, EFNB has some limitations, such as its limited solubility in water and its potential toxicity to living organisms. Therefore, appropriate safety measures should be taken when handling EFNB in the laboratory.

Future Directions

EFNB has several potential future directions for scientific research. One possible direction is the development of new fluorescent probes based on the EFNB scaffold for the detection of other biomolecules, such as reactive oxygen species (ROS) or metal ions. Another direction is the synthesis of new nitrobenzene derivatives with potential anti-cancer or anti-inflammatory activity. EFNB can also be used as a tool for the study of NO signaling pathways in living cells and tissues. Further research is needed to explore the full potential of EFNB in various scientific research applications.
Conclusion:
In conclusion, EFNB is a synthetic compound that has several scientific research applications, including as a fluorescent probe for the detection of NO in living cells. EFNB can be synthesized by several methods and has several advantages and limitations for lab experiments. EFNB has no known biochemical or physiological effects on living organisms, but caution should be exercised when handling it in the laboratory. EFNB has several potential future directions for scientific research, and further studies are needed to explore its full potential.

Synthesis Methods

EFNB can be synthesized by several methods, including the reaction of 4-ethoxyphenol with 4-nitrophenyl trifluoromethanesulfonate in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in an organic solvent, such as acetonitrile or dimethylformamide, at a high temperature. The crude product is then purified by recrystallization or column chromatography to obtain pure EFNB.

Scientific Research Applications

EFNB has been used in various scientific research applications, including as a fluorescent probe for the detection of nitric oxide (NO) in living cells. NO is a signaling molecule that plays a crucial role in several physiological processes, such as vasodilation, neurotransmission, and immune response. EFNB can selectively react with NO to form a fluorescent product, which can be detected using fluorescence microscopy or spectroscopy. EFNB has also been used as a precursor for the synthesis of other nitrobenzene derivatives, such as 1,3-bis(4-ethoxyphenoxy)-2-nitrobenzene, which has potential anti-cancer activity.

properties

IUPAC Name

1-(4-ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO4/c1-2-22-11-4-6-12(7-5-11)23-14-8-3-10(15(16,17)18)9-13(14)19(20)21/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVSEQLRCZTDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenoxy)-2-nitro-4-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.